molecular formula C8H5Br2NO3 B1349107 2,2-Dibromo-1-(4-nitrophenyl)ethanone CAS No. 21566-36-9

2,2-Dibromo-1-(4-nitrophenyl)ethanone

Cat. No. B1349107
CAS RN: 21566-36-9
M. Wt: 322.94 g/mol
InChI Key: WGQQBLCVHANXMX-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(4-nitrophenyl)ethanone, or DBNE, is a type of organic compound that has a wide range of applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology. DBNE is a halogenated ketone, which is a type of compound that contains a bromine atom and a nitro group. It is an important intermediate in the synthesis of other compounds, and its properties make it useful for a variety of laboratory experiments.

Scientific Research Applications

Phase Equilibrium and Separation Techniques

Research on the solid-liquid phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in different solvents has been conducted to understand their separation techniques better. The ternary phase diagrams constructed from this research can aid in the mixture separation of these compounds, providing a foundation for applications in material science and chemical engineering (Rongrong Li et al., 2019).

Crystal Structure and Molecular Interactions

The crystal structure of derivatives like 1-[1-(4-Nitrophenyl)ethylidene]thiosemicarbazide has been explored, revealing weak intermolecular hydrogen bonding interactions. Such studies are crucial for developing new materials and understanding molecular behavior in solid states (Jian-Gang Wang et al., 2008).

Synthesis of Novel Compounds

Research into the synthesis of α,β-unsaturated ketones as chalcone analogues via a S(RN)1 mechanism demonstrates the versatility of nitrophenyl ethanone derivatives in creating a wide variety of compounds. This method's efficiency in synthesizing chalcone analogues highlights the importance of nitrophenyl ethanone derivatives in medicinal chemistry and organic synthesis (C. Curti et al., 2007).

Antibacterial Activity

Some derivatives of nitrophenyl ethanone have been synthesized and screened for their antibacterial activity against various Gram-positive and Gram-negative bacteria. This research points to the potential biomedical applications of these compounds in developing new antibacterial agents (A. Parekh et al., 2006).

Charge Density Analysis

The charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone has revealed detailed insights into intra- and intermolecular bonding features. Such analyses are fundamental in physical chemistry and materials science, providing a deeper understanding of molecular interactions (D. Hibbs et al., 2003).

Microwave-assisted Synthesis

Studies on microwave-assisted synthesis methods for derivatives of nitrophenyl ethanone underscore the efficiency of modern synthetic techniques. This approach can significantly speed up chemical reactions, offering practical benefits in pharmaceutical and chemical manufacturing (C. Curti et al., 2009).

properties

IUPAC Name

2,2-dibromo-1-(4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO3/c9-8(10)7(12)5-1-3-6(4-2-5)11(13)14/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQQBLCVHANXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343679
Record name 2,2-Dibromo-1-(4-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibromo-1-(4-nitrophenyl)ethanone

CAS RN

21566-36-9
Record name 2,2-Dibromo-1-(4-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21566-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dibromo-1-(4-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AO Terent'ev, SV Khodykin, IB Krylov, YN Ogibin… - …, 2006 - thieme-connect.com
Arylethanones and related compounds are brominated in dioxane with the H 2 O 2-HBr aq system, resulting in the replacement of two hydrogen atoms in the methyl group with bromine. …
Number of citations: 42 www.thieme-connect.com
SC Yoon - Journal of the Chemical Society, Perkin Transactions 1, 1998 - pubs.rsc.org
1-Aryl-2,2-dichloro-7, 1-aryl-2,2-dibromo-8, 1-aryl-2-bromo-2-fluoro-9 and 1-aryl-2-chloro-2-fluoro-ethanone oximes 10 have been prepared by allowing the corresponding ketones to …
Number of citations: 52 pubs.rsc.org
A Terent'ev, I Krylov, V Vil', Z Pastukhova, S Fastov… - Open …, 2012 - degruyter.com
It was found that oximes undergo deoximation in the presence of the H2O2aq-HBraq system to form ketones and bromo ketones. This reaction provided the basis for the synthesis of …
Number of citations: 17 www.degruyter.com
Y Li, X Chen, D Huang, Z Xie, Y Liu - Frontiers in Chemistry, 2022 - frontiersin.org
Practical approaches for chemoselective mono-, di-, and tetra-bromination of terminal alkynes to generate 1-bromoalkynes, 1,2-dibromoalkenes, α,α-dibromoketones and 1,1,2,2-…
Number of citations: 4 www.frontiersin.org
SMM Lopes, TMVD Pinho e Melo - The Journal of Organic …, 2020 - ACS Publications
The synthesis of bilanes and hexapyrroles containing an oxime functionality, prepared by two and three consecutive hetero-Diels–Alder reactions (or conjugated additions) between …
Number of citations: 7 pubs.acs.org
SS Elmorsy, DS Badawy, TK Khatab - Phosphorus, Sulfur, and …, 2006 - Taylor & Francis
The synthesis of gem dibromide carbonyl compounds via a cheep and readily available combined reagent from tetrachlorosilane and N-bromosuccinimide (TCS-NBS). …
Number of citations: 19 www.tandfonline.com
L Finck, J Brals, B Pavuluri, F Gallou… - The Journal of Organic …, 2018 - ACS Publications
Using micelles of FI-750-M, visible light, photocatalysts, and inexpensive halogenating reagents, such as N-bromosuccinimide and N-chlorosuccinimde, selective oxyhalogenations of …
Number of citations: 59 pubs.acs.org
ВА Суханов, АН Саприн, ЕВ Калинина… - Токсикологический …, 2006 - cyberleninka.ru
Показано, что мыши линий DBA/2 и C57BIack/6 обладают разной восприимчивостью к токсическому и мутагенному воздействию бенз(а)антрацена и ингибитора …
Number of citations: 3 cyberleninka.ru

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